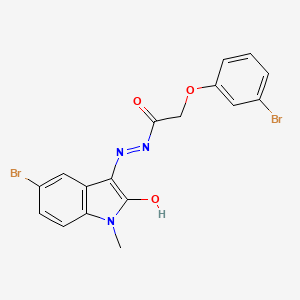![molecular formula C14H19NO2 B6061440 4-[(2,5-dimethylphenyl)acetyl]morpholine](/img/structure/B6061440.png)
4-[(2,5-dimethylphenyl)acetyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,5-dimethylphenyl)acetyl]morpholine, also known as DMAMCL, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DMAMCL is a morpholine derivative that has a unique chemical structure, making it an attractive candidate for drug discovery and development.
Wirkmechanismus
4-[(2,5-dimethylphenyl)acetyl]morpholine exerts its pharmacological effects by binding to specific receptors in the central nervous system, including the mu-opioid receptor and the sigma-1 receptor. By binding to these receptors, this compound can modulate neurotransmitter release and neuronal activity, leading to its observed therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models, as well as exhibit anticonvulsant activity. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2,5-dimethylphenyl)acetyl]morpholine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under normal laboratory conditions, making it a suitable compound for long-term storage. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving 4-[(2,5-dimethylphenyl)acetyl]morpholine. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased potency or selectivity for specific receptors. Another area of interest is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease or multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
Synthesemethoden
4-[(2,5-dimethylphenyl)acetyl]morpholine can be synthesized using various methods. One of the most common methods involves the reaction of 2,5-dimethylbenzoyl chloride with morpholine in the presence of a base catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
4-[(2,5-dimethylphenyl)acetyl]morpholine has been extensively studied for its potential applications in various research fields. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use as a therapeutic agent in the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenyl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-3-4-12(2)13(9-11)10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICOVRBHZVBSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methoxy-5-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6061364.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-phenoxyacetamide](/img/structure/B6061372.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6061381.png)
![2-methyl-5-[(3-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B6061393.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)hexanamide](/img/structure/B6061398.png)

![2-[(4-fluorophenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6061409.png)
![1-(2-hydroxyphenyl)ethanone [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6061411.png)

![1-{1-methyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]-2-oxoethyl}-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6061446.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide](/img/structure/B6061447.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B6061463.png)
![6-benzyl-6,6a-dihydro-11H-isoindolo[1,2-c][1,2,4]benzothiadiazin-11-one 5,5-dioxide](/img/structure/B6061468.png)